molecular formula C18H21ClN4O2S2 B2902329 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868973-01-7

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2902329
CAS No.: 868973-01-7
M. Wt: 424.96
InChI Key: YRLAHPHMOZRILR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a cyclohexanecarboxamide moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring would be a cyclohexanecarboxamide group and a complex side chain containing a chlorobenzyl group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the thiadiazole ring could undergo reactions at the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. This could include studies to determine its mechanism of action, toxicity, and potential therapeutic applications .

Mechanism of Action

Target of Action

The compound, also known as N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, is identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria, algae, and plants .

Mode of Action

The compound interacts with DXS, inhibiting its function

Biochemical Pathways

By inhibiting DXS, the compound disrupts the non-mevalonate pathway of isoprenoid biosynthesis . Isoprenoids are a large class of organic compounds that play various roles in cellular processes, including cell membrane maintenance, protein modification, and hormone synthesis. Therefore, the inhibition of DXS can have significant downstream effects on these processes.

Result of Action

The primary result of the compound’s action is the inhibition of the growth of certain organisms. For example, it has been shown to inhibit the growth of Haemophilus influenzae , a bacterium that can cause various infections in humans.

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S2/c19-14-9-5-4-8-13(14)10-20-15(24)11-26-18-23-22-17(27-18)21-16(25)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLAHPHMOZRILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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